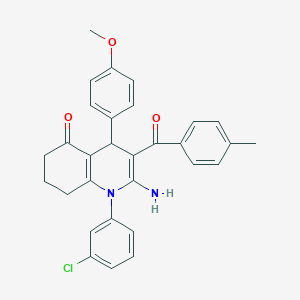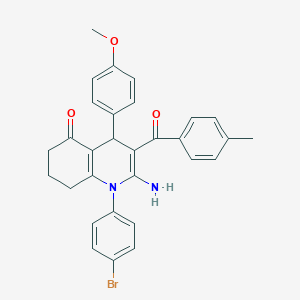
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained significant attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of pyrrolidinone compounds and is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).
作用机制
The primary mechanism of action of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its positive allosteric modulation of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione binds to the receptor and enhances its activity, leading to improved cognitive function.
Biochemical and Physiological Effects
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to improve synaptic plasticity, a process that is essential for learning and memory.
实验室实验的优点和局限性
One of the main advantages of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relative ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied, and its mechanism of action is well understood.
One of the limitations of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively short half-life. The compound is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, the compound has been shown to have some off-target effects, which can complicate its use in lab experiments.
未来方向
There are several potential future directions for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the use of the compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has shown promise in improving cognitive function in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential future direction for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its use in enhancing cognitive function in healthy individuals. The compound has been shown to improve attention, memory, and learning abilities in animal models and human studies, and further research is needed to determine its potential as a cognitive enhancer.
Conclusion
In conclusion, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a novel cognitive enhancer that has gained significant attention in the scientific community. The compound has been extensively studied for its potential use in treating various cognitive disorders and enhancing cognitive function in healthy individuals. While there are some limitations to its use in lab experiments, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione shows promise as a potential treatment for cognitive disorders and a cognitive enhancer. Further research is needed to determine its full potential in these areas.
合成方法
The synthesis of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclopentanone to form the corresponding hydrazone. The hydrazone is then treated with maleic anhydride to give the desired product, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance cognitive function by improving attention, memory, and learning abilities.
属性
产品名称 |
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
3-(cyclopentylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-4-6-12/h7-10,12,15,18H,2-6,11H2,1H3 |
InChI 键 |
AQUUNVCFQSQRCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















